molecular formula C35H72O3 B086518 2,3-Bis(hexadecyloxy)propan-1-ol CAS No. 1070-08-2

2,3-Bis(hexadecyloxy)propan-1-ol

Cat. No.: B086518
CAS No.: 1070-08-2
M. Wt: 540.9 g/mol
InChI Key: YQDJMFFVPVZWNK-UHFFFAOYSA-N
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Description

1,2-Di-O-hexadecyl-rac-glycerol is a synthetic compound that belongs to the class of dialkyl glyceryl ethers. It is characterized by having two hexadecyl (sixteen-carbon) chains attached to the glycerol backbone at the 1 and 2 positions. This compound mimics the structure of diacylglycerol, a natural lipid involved in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-O-hexadecyl-rac-glycerol can be synthesized through a multi-step process involving the alkylation of glycerol. The typical synthetic route includes the following steps :

    Protection of the hydroxyl groups: The hydroxyl groups of glycerol are protected using a suitable protecting group to prevent unwanted reactions.

    Alkylation: The protected glycerol is then reacted with hexadecyl bromide in the presence of a strong base such as sodium hydride to introduce the hexadecyl groups at the 1 and 2 positions.

    Deprotection: The protecting groups are removed to yield 1,2-Di-O-hexadecyl-rac-glycerol.

Industrial Production Methods

Industrial production of 1,2-Di-O-hexadecyl-rac-glycerol involves similar synthetic steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-hexadecyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The alkyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadecanal or hexadecanoic acid, while reduction may produce hexadecanol .

Scientific Research Applications

1,2-Di-O-hexadecyl-rac-glycerol has several scientific research applications, including:

Mechanism of Action

1,2-Di-O-hexadecyl-rac-glycerol exerts its effects by mimicking the structure of diacylglycerol, a natural lipid that acts as a secondary messenger in various cellular processes. It interacts with protein kinase C, a family of protein kinases involved in controlling the function of other proteins through phosphorylation. This interaction modulates various signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-O-octadecyl-rac-glycerol: Similar structure but with octadecyl (eighteen-carbon) chains.

    1,2-Di-O-dodecyl-rac-glycerol: Similar structure but with dodecyl (twelve-carbon) chains.

Uniqueness

1,2-Di-O-hexadecyl-rac-glycerol is unique due to its specific chain length, which influences its physical and chemical properties. The hexadecyl chains provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2,3-dihexadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJMFFVPVZWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H72O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910206
Record name 2,3-Bis(hexadecyloxy)propan-1-olato
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13071-60-8, 1070-08-2
Record name 1,2-Di-O-hexadecylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13071-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2,3-Bis(hexadecyloxy)propan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-2,3-Bis(hexadecyloxy)propan-1-ol
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Record name 2,3-Bis(hexadecyloxy)propan-1-olato
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Record name (R)-2,3-bis(hexadecyloxy)propan-1-ol
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Synthesis routes and methods I

Procedure details

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CCCCCCCCCCCCCCCCOCC(COC(c1ccccc1)(c1ccccc1)c1ccccc1)OCCCCCCCCCCCCCC
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Synthesis routes and methods II

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1-hexadecyl glycerol (105 g, .33mol) and 93 g (0.33 mol) tritylchloride were dissolved in 300 ml of pyridine. The mixture was heated at 100° C. for 16 hours. After cooling to room temperature 1500 ml of ethyl ether was added and the slurry washed 3 times with cold .5N H2SO4, 5% sodium bicarbonate and 2 times with water. The organic phase was dried over MgSO4, the ether removed on a rotary evaporator and the residue recrystallized from ethanol, yielding the intermediate 1-hexadecyl-3-trityl glycerol (129 g, 70%). The 2 position of this intermediate was alkylated with tetradecyl bromide in the same manner (powdered KOH in toluene) as described earlier for the dialkylation of benzyl glycerol in the preparation of 1,2-dihexadecyl glycerol. The resulting 1-hexadecyl-2-tetradecyl-3-trityl glycerol (128 g) was dissolved in 300 ml of petroleum ether. At room temperature 30 g of anhydrous hydrogen chloride was added. A precipitate formed within a short time. The slurry was stirred at room temperature for 4 hours and then filtered. The solids were recrystallized from acetone (10° C.) to give 45.6 g of product, m.p. 42°-3° C.
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